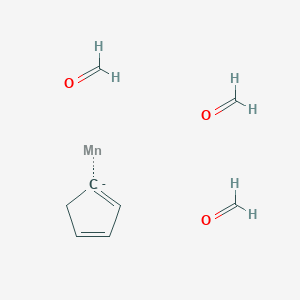
Cyclopenta-1,3-diene;formaldehyde;manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-1,3-diene;formaldehyde;manganese is a complex organometallic compound that combines the properties of cyclopentadiene, formaldehyde, and manganese. Cyclopentadiene is a colorless liquid with a strong odor, commonly used in the production of cyclopentene and its derivatives . Formaldehyde is a simple aldehyde with widespread applications in various industries, while manganese is a transition metal known for its catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentadiene can be synthesized from coal tar or by steam cracking of naphtha . The monomer is obtained by heating commercial dicyclopentadiene to around 180°C and collecting the monomer by distillation . Formaldehyde is typically produced by the oxidation of methanol using a metal oxide catalyst. Manganese can be introduced into the compound through various organometallic synthesis methods, such as the reaction of cyclopentadienyl anion with manganese halides.
Industrial Production Methods
Industrial production of cyclopentadiene involves the cracking of dicyclopentadiene, while formaldehyde is produced on a large scale through the catalytic oxidation of methanol. Manganese is often sourced from manganese ores and refined through various metallurgical processes.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-1,3-diene;formaldehyde;manganese undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while reduction can produce cyclopentane derivatives.
Scientific Research Applications
Cyclopenta-1,3-diene;formaldehyde;manganese has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a catalyst in drug synthesis.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of cyclopenta-1,3-diene;formaldehyde;manganese involves its interaction with molecular targets and pathways. The cyclopentadienyl anion acts as a ligand, coordinating with manganese to form stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The formaldehyde moiety can undergo nucleophilic addition reactions, further expanding the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A precursor to cyclopenta-1,3-diene;formaldehyde;manganese, known for its reactivity in Diels-Alder reactions.
Formaldehyde: A simple aldehyde with widespread industrial applications.
Manganocene: An organometallic compound with manganese, similar in structure and reactivity to this compound.
Uniqueness
This compound is unique due to its combination of cyclopentadiene, formaldehyde, and manganese, which imparts distinct chemical properties and reactivity. Its ability to form stable organometallic complexes and participate in various catalytic reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C8H11MnO3- |
|---|---|
Molecular Weight |
210.11 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;formaldehyde;manganese |
InChI |
InChI=1S/C5H5.3CH2O.Mn/c1-2-4-5-3-1;3*1-2;/h1-3H,4H2;3*1H2;/q-1;;;; |
InChI Key |
FKUHSXQFTQYVTL-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C=O.C=O.C1C=CC=[C-]1.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















